8-AZIDOADENOSIN-5/'-O-DIPHOSPHAT-NATRIUMSAlz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Azidoadenosine-5'-O-diphosphate sodium salt (8-Azido-ADP) is a nucleotide analog that has been used in a variety of scientific research applications. It is a modified form of adenosine diphosphate (ADP) that has been modified with a nitroazide group, which confers the molecule with unique properties that make it useful for a range of applications. 8-Azido-ADP has been used to study the structure and function of enzymes, and has been used to study the structure of nucleic acids. It is also used as a tool to study the mechanisms of action and biochemical and physiological effects of drugs and other compounds.

Wissenschaftliche Forschungsanwendungen

Klickbare Form des ATP-Vorläufers

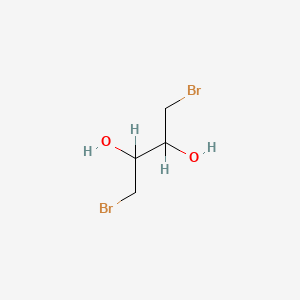

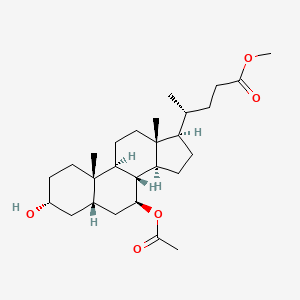

8-Azidoadenosin-5’-O-diphosphat (8-Azido-ADP) ist eine klickbare Form des ATP-Vorläufers {svg_1}. Dies bedeutet, dass es in der Click-Chemie verwendet werden kann, einer Art chemischer Reaktion, die entwickelt wurde, um Substanzen schnell und zuverlässig zu erzeugen, indem kleine Einheiten miteinander verbunden werden {svg_2}.

Purinerger Rezeptorligand

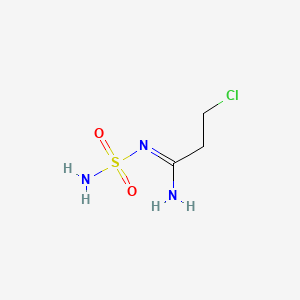

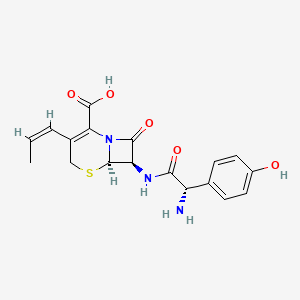

8-Azido-ADP wirkt als purinerger Rezeptorligand {svg_3}. Purinerge Rezeptoren spielen eine Schlüsselrolle in vielen biologischen Prozessen, einschließlich Neurotransmission und Thrombozytenaggregation, was 8-Azido-ADP potenziell nützlich für die Untersuchung dieser Prozesse macht {svg_4}.

Photoaffinitätsmarkierung

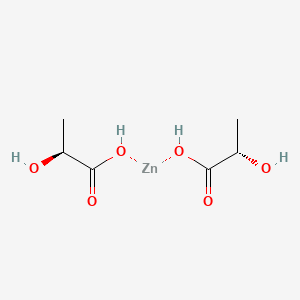

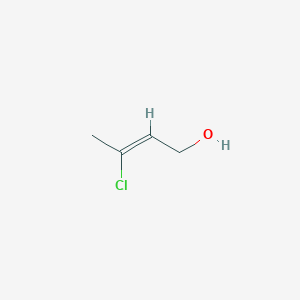

Radiomarkierte Formen von 8-Azido-ADP wurden als Photoaffinitätsmarker für verschiedene Proteine verwendet {svg_5}. Photoaffinitätsmarkierung ist eine Technik, die in der Molekularbiologie verwendet wird, um Protein-Protein-Interaktionen zu untersuchen {svg_6}.

Untersuchung von Glutamatdehydrogenase-Isoproteinen

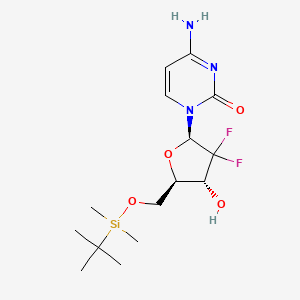

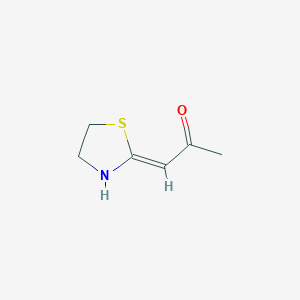

8-Azido-ADP wurde in der Untersuchung von Glutamatdehydrogenase (GDH)-Isoproteinen verwendet, die aus Rinderhirnen isoliert wurden {svg_7}. GDH spielt eine Schlüsselrolle im Aminosäurestoffwechsel {svg_8}.

Untersuchung des eukaryotischen Translationsinitiationsfaktors 2 (eIF2)

8-Azido-ADP wurde in der Untersuchung des eukaryotischen Translationsinitiationsfaktors 2 (eIF2) verwendet, der aus Kaninchenreticulozyten isoliert wurde {svg_9}. eIF2 ist ein Schlüsselfaktor bei der Proteinsynthese {svg_10}.

Untersuchung des Guaninnukleotid-Austauschfaktors (GEF)

8-Azido-ADP wurde in der Untersuchung des Guaninnukleotid-Austauschfaktors (GEF) verwendet, der ebenfalls aus Kaninchenreticulozyten isoliert wurde {svg_11}. GEFs sind eine Familie von Proteinen, die an der Aktivierung von G-Proteinen beteiligt sind {svg_12}.

Dies sind nur einige der vielen potenziellen Anwendungen von 8-Azidoadenosin-5’-O-diphosphat-Natriumsalz in der wissenschaftlichen Forschung. Es ist eine vielseitige Verbindung mit einer breiten Palette von Anwendungen in der Biochemie und Molekularbiologie {svg_13}.

Wirkmechanismus

Target of Action

The primary target of 8-Azidoadenosine-5’-O-Diphosphate Sodium Salt, also known as 8-azido-ADP, is the ATP precursor and purinergic receptor ligand ADP . It has been used as a photoaffinity label for various proteins, including glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes .

Mode of Action

8-azido-ADP is a clickable form of ADP . It is potentially utilized as a photo-affinity probe commonly in combination with 32P . Long wavelength UV light activates the Azido group which then creates a nitrene moiety . This reactive nitrene is then able to covalently bond with residues of target proteins .

Biochemical Pathways

The biochemical pathways affected by 8-azido-ADP are those involving the ATP precursor and purinergic receptor ligand ADP . The compound’s interaction with these targets can influence the function of various proteins, including GDH isoproteins, eIF2, and GEF .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 8-azido-ADP’s action is the covalent bonding with residues of target proteins . This can lead to changes in the function of these proteins, potentially affecting cellular processes such as energy metabolism (in the case of ATP precursor and purinergic receptor ligand ADP) and protein synthesis (in the case of eIF2 and GEF) .

Action Environment

The action of 8-azido-ADP can be influenced by environmental factors such as the presence of UV light, which is necessary to activate the Azido group

Safety and Hazards

Biochemische Analyse

Biochemical Properties

8-Azidoadenosine-5’-O-diphosphate Sodium Salt interacts with various enzymes and proteins. Radiolabeled forms of 8-azido-ADP have been used as photoaffinity labels for proteins such as glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes .

Cellular Effects

The effects of 8-Azidoadenosine-5’-O-diphosphate Sodium Salt on cellular processes are primarily through its interactions with proteins and enzymes. It influences cell function by acting as a photoaffinity label, allowing for the study of protein interactions and functions .

Molecular Mechanism

At the molecular level, 8-Azidoadenosine-5’-O-diphosphate Sodium Salt exerts its effects through binding interactions with biomolecules. It acts as a photoaffinity label, binding to proteins such as GDH isoproteins, eIF2, and GEF .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 8-AZIDOADENOSINE-5'-O-DIPHOSPHATE SODIUM SALT involves the protection of the 5'-hydroxyl group of adenosine followed by phosphorylation, azidation, and deprotection steps.", "Starting Materials": [ "Adenosine", "Diethyl pyrocarbonate", "Triphenylphosphine", "Sodium azide", "Phosphorus oxychloride", "Sodium phosphate", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Protection of 5'-hydroxyl group of adenosine using diethyl pyrocarbonate and triphenylphosphine in methanol", "Phosphorylation of protected adenosine using phosphorus oxychloride and sodium phosphate in pyridine", "Azidation of 5'-phosphate using sodium azide in water", "Deprotection of the 5'-hydroxyl group using sodium hydroxide in methanol", "Neutralization of the reaction mixture with acetic acid", "Purification of the product using ion exchange chromatography" ] } | |

| 102185-14-8 | |

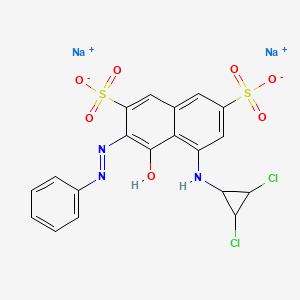

Molekularformel |

C10H13N8NaO10P2 |

Molekulargewicht |

490.2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)